1-[(2-Ethylcyclohexyl)amino]propan-2-ol
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Overview
Description
1-[(2-Ethylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Ethylcyclohexyl)amino]propan-2-ol can be synthesized through the reaction of 2-ethylcyclohexylamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl or halogenated derivatives.
Scientific Research Applications
1-[(2-Ethylcyclohexyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional properties.
2-Propanol, 1-amino-: A compound with a similar backbone but different substituents, leading to variations in reactivity and applications.
Uniqueness
1-[(2-Ethylcyclohexyl)amino]propan-2-ol is unique due to its specific combination of an ethylcyclohexyl group and an amino alcohol structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(2-ethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-6-4-5-7-11(10)12-8-9(2)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
IMFYBTMXOINVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1NCC(C)O |
Origin of Product |
United States |
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